N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H12IN3O5 and a molecular weight of 441.177 Da . This compound is characterized by the presence of hydroxy, iodo, and nitrophenoxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodo group under suitable conditions.
Major Products
Oxidation: Formation of 4-iodo-3-formylphenyl derivative.
Reduction: Formation of 3-amino-2-(3-nitrophenoxy)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydroxy and iodo groups can form hydrogen bonds and halogen bonds, respectively, with biological molecules, influencing their activity. The nitrophenoxy group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its methoxy and ethoxy analogs. The iodo group can participate in halogen bonding, which is not possible with methoxy or ethoxy groups, making this compound particularly interesting for certain applications .
Properties
Molecular Formula |
C15H12IN3O5 |
---|---|
Molecular Weight |
441.18 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H12IN3O5/c16-13-6-10(4-5-14(13)20)8-17-18-15(21)9-24-12-3-1-2-11(7-12)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+ |
InChI Key |
TYVOWDYQBHEEDT-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)I)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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